N-(2-(3-Oxopyrazolidin-1-yl)phenyl)acetamide

Description

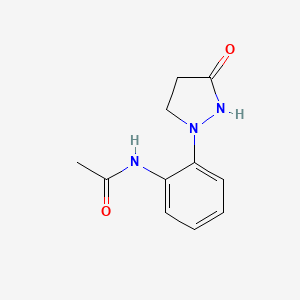

N-(2-(3-Oxopyrazolidin-1-yl)phenyl)acetamide is a structurally distinct acetamide derivative characterized by a pyrazolidinone ring fused to a phenyl group. The compound’s core structure includes an acetamide group (-NHCOCH₃) attached to the phenyl ring at the ortho position relative to the pyrazolidinone moiety.

Properties

CAS No. |

88032-38-6 |

|---|---|

Molecular Formula |

C11H13N3O2 |

Molecular Weight |

219.24 g/mol |

IUPAC Name |

N-[2-(3-oxopyrazolidin-1-yl)phenyl]acetamide |

InChI |

InChI=1S/C11H13N3O2/c1-8(15)12-9-4-2-3-5-10(9)14-7-6-11(16)13-14/h2-5H,6-7H2,1H3,(H,12,15)(H,13,16) |

InChI Key |

KXYMUZKXKQCRHX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1N2CCC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-Oxopyrazolidin-1-yl)phenyl)acetamide typically involves the condensation of 2-aminophenylacetic acid with pyrazolidinone derivatives. One common method is the Claisen–Schmidt-type condensation reaction, which can be carried out under basic or neutral conditions to achieve good yields . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-Oxopyrazolidin-1-yl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid derivatives, while reduction could produce hydroxylated pyrazolidinone compounds.

Scientific Research Applications

N-(2-(3-Oxopyrazolidin-1-yl)phenyl)acetamide has applications in chemistry, biology, medicine, and industry. It is used as an intermediate in synthesizing complex organic molecules and is being studied for its potential antimicrobial and anti-inflammatory properties. Research is also being conducted to explore its potential as a pharmaceutical agent, especially in developing new drugs, as well as specialty chemicals and materials.

Scientific Research Applications

Chemistry

this compound is used as an intermediate in synthesizing more complex organic molecules. The synthesis of this compound typically involves the condensation of 2-aminophenylacetic acid with pyrazolidinone derivatives, such as the Claisen–Schmidt-type condensation reaction, which can be carried out under basic or neutral conditions to achieve good yields.

Biology

This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. The mechanism of action involves interaction with specific molecular targets, potentially inhibiting certain enzymes or receptors, which leads to its observed biological effects. It is believed to modulate biochemical processes related to inflammation and microbial growth, though the exact pathways and targets are still under investigation.

Medicine

Ongoing research explores the compound's potential as a pharmaceutical agent, particularly in developing new drugs. Twenty-two new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant activity in animal models of epilepsy . These molecules were designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones, where the heterocyclic imide ring has been changed into a chain amide bond .

Industry

this compound is used in producing specialty chemicals and materials with specific properties. Industrial production may involve similar synthetic routes but on a larger scale, optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

- Oxidation This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate and hydrogen peroxide.

- Reduction Reduction reactions can convert the oxo group to hydroxyl groups, often using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution The phenyl ring can undergo electrophilic substitution reactions involving reagents like halogens or nitrating agents under acidic conditions.

Mechanism of Action

The mechanism of action of N-(2-(3-Oxopyrazolidin-1-yl)phenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate biochemical processes related to inflammation and microbial growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

N-(4-(1H-Pyrazol-1-yl)phenyl)acetamide

- Structural Differences: Unlike N-(2-(3-Oxopyrazolidin-1-yl)phenyl)acetamide, this analog features a pyrazole ring (non-oxidized) attached to the phenyl group at the para position.

- Biological Relevance: Found in Agriophyllum squarrosum, this compound is classified as a new natural product, suggesting possible bioactivity in plant defense mechanisms. Its simpler heterocyclic structure may limit its metabolic stability compared to the pyrazolidinone-containing compound .

N-(3-Nitrophenyl)acetamide

- Physicochemical Properties: N-(3-Nitrophenyl)acetamide has a molecular weight of 180.16 g/mol (C₈H₈N₂O₂) and a CAS number of 122-28-1. Its temperature-dependent solubility contrasts with the pyrazolidinone analog, which likely exhibits higher aqueous solubility due to the polar 3-oxo group .

Paracetamol (p-(Acetylamino)phenol)

- Key Differences: Paracetamol lacks a heterocyclic ring, featuring instead a phenolic hydroxyl group at the para position. This structure underpins its cyclooxygenase (COX) inhibitory activity.

- Metabolic Stability: Paracetamol’s phenolic group is prone to glucuronidation and sulfation, whereas the pyrazolidinone ring in the target compound may undergo hydrolysis or ring-opening reactions, altering its metabolic pathway .

Comparative Data Table

Research Findings and Implications

- Structural Activity Relationships (SAR): The pyrazolidinone ring in this compound introduces conformational constraints absent in simpler acetamides like paracetamol. This may enhance target specificity but reduce bioavailability due to increased molecular weight and polarity.

- Synthetic Challenges: Compared to nitro-substituted analogs, the synthesis of the pyrazolidinone-containing compound likely requires multi-step ring-closing reactions, complicating large-scale production.

- Potential Applications: While paracetamol derivatives focus on analgesia, the pyrazolidinone moiety suggests unexplored anti-inflammatory or antimicrobial applications, as seen in related heterocyclic acetamides .

Biological Activity

N-(2-(3-Oxopyrazolidin-1-yl)phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, emphasizing its therapeutic potential.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3-oxopyrazolidine with appropriate phenyl acetamide derivatives. This process can be optimized through various methods, including solvent-free conditions or microwave-assisted synthesis to enhance yield and purity.

Biological Activity

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives evaluated for antiproliferative activity against various cancer cell lines (HeLa, MCF-7, and HT-29) showed promising results. The most potent compounds demonstrated IC50 values in the low micromolar range, indicating effective inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Anticonvulsant Activity

Research has also highlighted the anticonvulsant properties of related compounds. In particular, derivatives with similar structural motifs were tested in animal models using maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure tests. Some compounds showed significant protective effects against seizures, suggesting that modifications in the structure could enhance anticonvulsant activity .

The mechanisms underlying the biological activity of this compound can be attributed to its interaction with specific biological targets:

- Tubulin Polymerization Inhibition : Some derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division. This action can lead to cell cycle arrest and subsequent apoptosis in cancer cells .

- Neuronal Voltage-Sensitive Sodium Channels : The anticonvulsant activity observed in certain analogs may be due to their ability to bind to voltage-sensitive sodium channels, modulating neuronal excitability and preventing seizure activity .

Case Studies

Case Study 1: Anticancer Evaluation

A recent study synthesized a series of pyrazolidine derivatives, including this compound. The evaluation involved assessing their effects on HeLa cells, revealing that several compounds induced apoptosis and significantly reduced cell viability at concentrations as low as 0.5 μM .

Case Study 2: Anticonvulsant Screening

In another investigation, a library of N-substituted acetamides was screened for anticonvulsant properties. Among them, compounds structurally related to this compound displayed notable efficacy in the MES model, with some achieving over 50% protection at doses of 100 mg/kg .

Data Tables

| Compound Name | IC50 (μM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| Compound A | 0.52 | HeLa | Induces apoptosis |

| Compound B | 0.34 | MCF-7 | Cell cycle arrest |

| Compound C | 0.86 | HT-29 | Tubulin polymerization inhibition |

| Compound D | 100 | MES Seizures | Sodium channel modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.